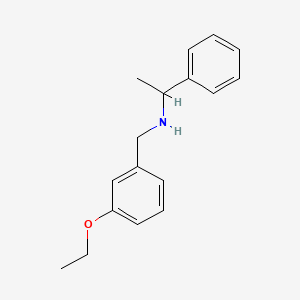![molecular formula C17H21N B3164543 N-[(4-phenylphenyl)methyl]butan-2-amine CAS No. 893574-94-2](/img/structure/B3164543.png)
N-[(4-phenylphenyl)methyl]butan-2-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure of “N-[(4-phenylphenyl)methyl]butan-2-amine” is not available in the sources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources . Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Aplicaciones Científicas De Investigación
Branched Chain Aldehydes in Foods
Branched aldehydes, derived from amino acids like "N-[(4-phenylphenyl)methyl]butan-2-amine," play a crucial role as flavor compounds in many food products. Understanding the metabolic conversions, microbial, and food composition influences on these aldehydes can help control their formation, enhancing food flavor quality (Smit, Engels, & Smit, 2009).
Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes effectively degrade nitrogen-containing compounds, improving water treatment schemes' efficacy. This research emphasizes developing technologies for the comprehensive degradation of such compounds, potentially including "this compound" derivatives (Bhat & Gogate, 2021).
Renewable Feedstock for Nitrogen-Containing Derivatives
Soybean oil, potentially reacting with compounds like "this compound," is highlighted as a renewable feedstock to produce various nitrogen-containing materials. This approach has been vital in developing new compounds, surfactants, and polymers containing nitrogen (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).
Carcinogen Metabolites in Tobacco and Cancer
The study of human urinary carcinogen metabolites provides insights into tobacco's role in cancer, potentially implicating compounds like "this compound" in the metabolic pathways of carcinogens found in tobacco products (Hecht, 2002).
Separation of Niobium and Tantalum
Research on solvent extraction for separating niobium and tantalum provides valuable information on processing techniques that could be relevant for compounds like "this compound," especially in the context of metal extraction and purification processes (Nguyen & Lee, 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-phenylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-3-14(2)18-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZIZVAUFWEWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
amine](/img/structure/B3164506.png)
![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)
![N-[(4-phenylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3164559.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)
amine](/img/structure/B3164567.png)